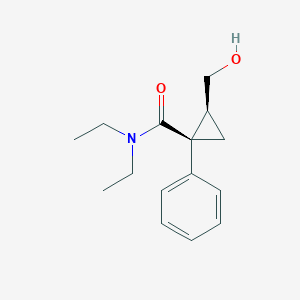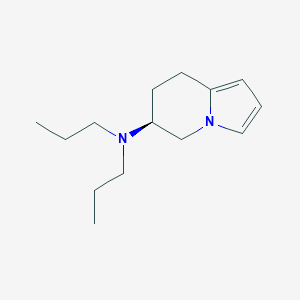
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine, also known as 6-DAP, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves its binding to the α3β4 subtype of nicotinic acetylcholine receptors, which are located on dopamine neurons in the brain. This binding inhibits the release of dopamine, which is a neurotransmitter involved in the regulation of reward and motivation. By blocking the release of dopamine, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Biochemische Und Physiologische Effekte
In addition to its effects on dopamine release, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in lab experiments is its selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in dopamine release and addiction. However, one limitation of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. Another area of interest is the use of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in combination with other drugs or therapies for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine and its potential uses in the treatment of neurodegenerative diseases.
In conclusion, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors makes it a potential target for the development of new treatments for addiction and other neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.
Synthesemethoden
The synthesis of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves the reaction of 1,2,3,4-tetrahydro-β-carboline with propylamine in the presence of a reducing agent. The resulting product is purified through a series of chromatography steps to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist for the α3β4 subtype of nicotinic acetylcholine receptors, which are involved in the regulation of dopamine release in the brain. This makes it a potential target for the development of new treatments for addiction and other neurological disorders.
Eigenschaften
CAS-Nummer |
140848-67-5 |
|---|---|
Produktname |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-15(10-4-2)14-8-7-13-6-5-11-16(13)12-14/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
JLTVNRULFIBVDV-AWEZNQCLSA-N |
Isomerische SMILES |
CCCN(CCC)[C@H]1CCC2=CC=CN2C1 |
SMILES |
CCCN(CCC)C1CCC2=CC=CN2C1 |
Kanonische SMILES |
CCCN(CCC)C1CCC2=CC=CN2C1 |
Synonyme |
6-DIP-5,6,7,8-TETIND 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



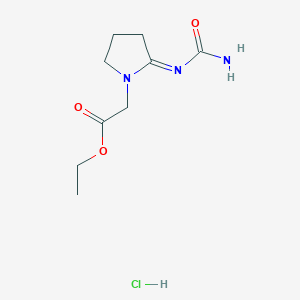
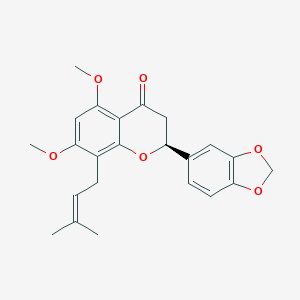
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)


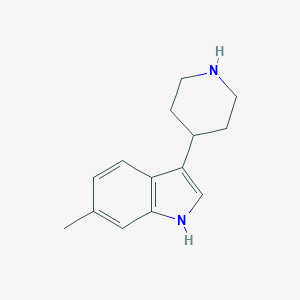

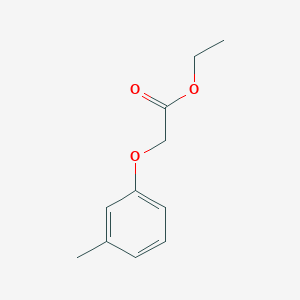
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
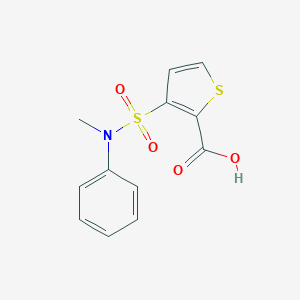

![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)

